Cas no 1186310-91-7 ((5-Fluorofuro2,3-bpyridin-2-yl)methanol)

(5-Fluorofuro2,3-bpyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol
- {5-fluorofuro[2,3-b]pyridin-2-yl}methanol
- DTXSID40674108
- DB-061342
- MFCD12922805
- CS-0088341
- BS-26208
- AKOS006332950
- 1186310-91-7
- A893072
- (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol, AldrichCPR
- (5-Fluorofuro2,3-bpyridin-2-yl)methanol
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- MDL: MFCD12922805
- インチ: InChI=1S/C8H6FNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2
- InChIKey: BTLVIXKYMXGFPM-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=C(CO)OC2=NC=C1F
計算された属性
- せいみつぶんしりょう: 167.03800
- どういたいしつりょう: 167.03825660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 293.4±35.0 °C at 760 mmHg
- フラッシュポイント: 131.2±25.9 °C
- PSA: 46.26000
- LogP: 1.45920
- じょうきあつ: 0.0±0.6 mmHg at 25°C
(5-Fluorofuro2,3-bpyridin-2-yl)methanol セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
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危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-Fluorofuro2,3-bpyridin-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F621475-25mg |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 25mg |
$155.00 | 2023-05-18 | ||
Matrix Scientific | 048454-500mg |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 500mg |
$600.00 | 2021-06-27 | ||
Ambeed | A552856-1g |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 95+% | 1g |
$715.0 | 2024-04-25 | |
A2B Chem LLC | AE24938-250mg |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 95% | 250mg |
$255.00 | 2024-04-20 | |
Chemenu | CM174994-1g |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 95% | 1g |
$*** | 2023-04-03 | |
abcr | AB263585-1g |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol; . |
1186310-91-7 | 1g |
€891.00 | 2025-02-27 | ||
Matrix Scientific | 048454-250mg |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 250mg |
$319.00 | 2021-06-27 | ||
TRC | F621475-100mg |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 100mg |
$333.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001187-1G |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | Aldrich | 1G |
¥8753.36 | 2022-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166273-1g |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol |
1186310-91-7 | 1g |
¥5,018.00 | 2021-05-24 |
(5-Fluorofuro2,3-bpyridin-2-yl)methanol 関連文献
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(5-Fluorofuro2,3-bpyridin-2-yl)methanolに関する追加情報
Introducing (5-Fluorofuro[2,3-bpyridin-2-yl)methanol: A Key Intermediate in Modern Pharmaceutical Research
Compound with the CAS number 1186310-91-7 and the product name (5-Fluorofuro[2,3-bpyridin-2-yl)methanol represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its role as a versatile intermediate in the synthesis of various biologically active molecules. The presence of a fluorofuro moiety combined with a bpyridin backbone offers a rich scaffold for further functionalization, making it an invaluable asset in drug discovery programs.
The structural motif of (5-Fluorofuro[2,3-bpyridin-2-yl)methanol is particularly intriguing due to its ability to interact with biological targets in multiple ways. The furo ring system introduces electronic and steric properties that can modulate binding affinity and selectivity, while the bpyridin component provides a stable platform for further chemical modifications. This combination has been exploited in recent years to develop novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
In the realm of oncology research, (5-Fluorofuro[2,3-bpyridin-2-yl)methanol has been investigated as a precursor for compounds that exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and progression. The fluorine atom in the furo ring enhances metabolic stability and binding affinity, which are critical factors in drug design. Recent studies have demonstrated that derivatives of this compound can selectively inhibit specific kinases, thereby reducing off-target effects and improving therapeutic outcomes.
The versatility of (5-Fluorofuro[2,3-bpyridin-2-yl)methanol as a synthetic intermediate has also been highlighted in the development of small molecule inhibitors for neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Researchers have leveraged its scaffold to design molecules that modulate neurotransmitter activity, offering new hope for patients suffering from these debilitating conditions.
Beyond its applications in oncology and neurology, (5-Fluorofuro[2,3-bpyridin-2-yl)methanol has shown promise in the field of infectious disease research. The structural features of this compound allow it to interact with bacterial and viral targets, making it a valuable tool for developing novel antibiotics and antiviral agents. Recent studies have highlighted its role in synthesizing compounds that exhibit potent activity against drug-resistant pathogens, addressing a critical unmet need in global healthcare.
The synthesis of (5-Fluorofuro[2,3-bpyridin-2-yl)methanol involves intricate organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of the furo ring system followed by coupling with the bpyridin moiety. Advanced catalytic methods have been employed to achieve high yields and selectivity in these reactions, underscoring the importance of innovative synthetic strategies in pharmaceutical research.
The growing interest in (5-Fluorofuro[2,3-bpyridin-2-yl)methanol underscores its significance as a building block for future therapeutics. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an increasingly important role in drug discovery and development. Its unique structural features and synthetic accessibility make it an indispensable tool for chemists and biologists alike.
In conclusion, (5-Fluorofuro[2,3-bpyridin-2-yl)methanol is a remarkable molecule with far-reaching implications in pharmaceutical research. Its ability to serve as a versatile intermediate for synthesizing biologically active compounds has positioned it at the forefront of drug discovery efforts targeting various diseases. As our understanding of biological systems continues to evolve, this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
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